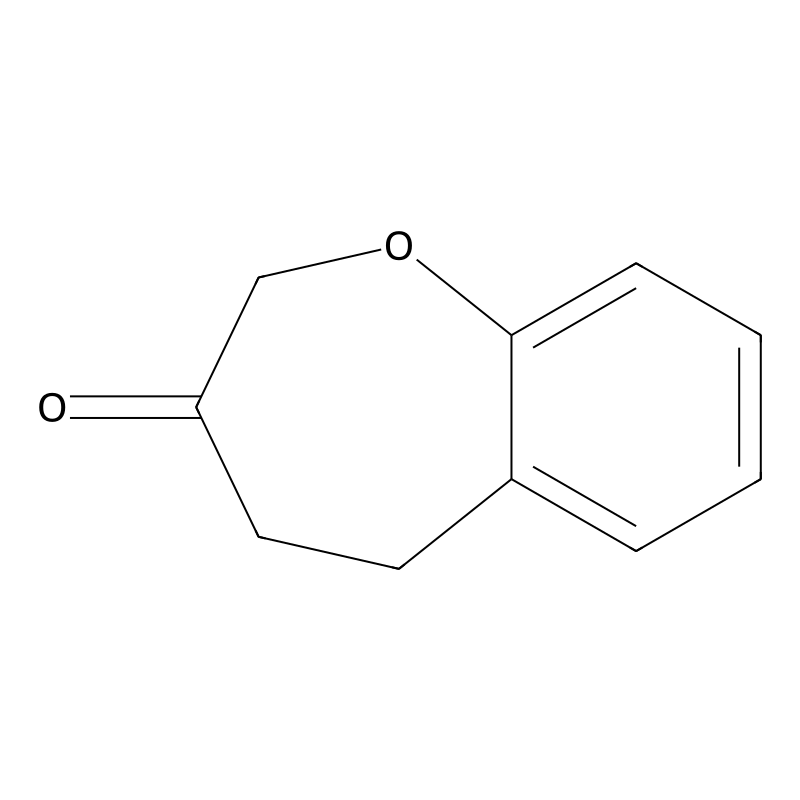

2,3,4,5-Tetrahydro-1-benzoxepin-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Activity

Scientific Field: Medicinal Chemistry

Application Summary: Benzoxazepine derivatives, including 2,3,4,5-Tetrahydro-1-benzoxepin-3-one, have been synthesized and evaluated for their anticancer properties in breast cancer cells.

Methods of Application: The compounds were synthesized and characterized using IR, NMR, GC–MS, and microanalysis.

Results: Some compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells.

Anxiolytic and Analgesic Agents

Scientific Field: Pharmacology

Application Summary: Novel 2,3,4,5-tetrahydro [1,3]diazepino [1,2- a ]benzimidazole derivatives have been synthesized and evaluated for their anxiolytic and analgesic potentials.

Methods of Application: The compounds were synthesized by alkylation mainly in the 1 H -tautomeric form of 2,3,4,5-tetrahydro [1,3]diazepino [1,2- a ]benzimidazole. The analgesic effect of compounds was estimated with the tail flick (TF) and hot plate (HP) methods.

Anti-Implantation Agents

Scientific Field: Reproductive Biology

Application Summary: 5- Substituted 2,3,4,5- Tetrahydro- 1-benzoxepine derivatives have been synthesized as novel antiimplantation agents.

Methods of Application: The synthesized compounds were evaluated for their anti-implantation activity in mature female Sprague-Dawley rats.

Anticonvulsant Evaluation

Scientific Field: Neuropharmacology

Application Summary: Some new 1,3,4,5-tetrahydro benzoxazepine derivatives have been synthesized and evaluated for their anticonvulsant activity.

2,3,4,5-Tetrahydro-1-benzoxepin-3-one is a heterocyclic organic compound characterized by the molecular formula . It features a unique structure comprising a benzene ring fused to an oxepin ring, creating a seven-membered ring system. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinct chemical properties and biological activities.

- Oxidation: The compound can be oxidized to form corresponding oxepin derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the ketone group into an alcohol, typically using sodium borohydride or lithium aluminum hydride as reducing agents.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring, utilizing reagents such as halogens or amines.

The major products formed from these reactions include various substituted oxepin derivatives and alcohols, depending on the specific conditions and reagents used.

Research indicates that 2,3,4,5-Tetrahydro-1-benzoxepin-3-one exhibits potential biological activities. Some related compounds have shown effects on the central nervous system in animal models, suggesting possible applications in neuropharmacology. Additionally, studies have pointed towards its antimicrobial and anti-inflammatory properties, although detailed mechanisms of action remain under investigation.

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-one typically involves cyclization reactions of appropriate precursors. A common method includes:

- Cyclization of 2-Hydroxybenzaldehyde with 1,3-Diketones: This reaction is conducted under acidic conditions to facilitate the formation of the oxepin ring.

- Optimization for Industrial Production: The scalability of these synthetic routes suggests that methodologies can be adapted for large-scale production by optimizing reaction conditions to improve yield and purity .

2,3,4,5-Tetrahydro-1-benzoxepin-3-one has a broad range of applications across various fields:

- Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.

- Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

- Medicine: Ongoing research aims to explore its potential as a pharmaceutical intermediate in developing new drugs.

- Industry: It is utilized in synthesizing specialty chemicals and materials.

Interaction studies involving 2,3,4,5-Tetrahydro-1-benzoxepin-3-one focus on its pharmacokinetics and potential interactions with biological systems. Preliminary findings suggest that this compound may interact with neurotransmitter systems or other cellular pathways. Understanding these interactions is crucial for developing therapeutic applications and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with 2,3,4,5-Tetrahydro-1-benzoxepin-3-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one | Similar fused ring structure | Different biological activity profiles |

| 2,3,4,5-Tetrahydro-1-benzoxepine | Lacks the ketone group | Alters reactivity and potential applications |

| 3-Phenylpropan-1-amine derivatives | Varies in side chain structure | Used in similar synthetic routes but distinct outcomes |

The uniqueness of 2,3,4,5-Tetrahydro-1-benzoxepin-3-one lies in its specific ring structure combined with the presence of the ketone group. This configuration imparts distinct chemical reactivity and potential biological properties compared to these similar compounds.